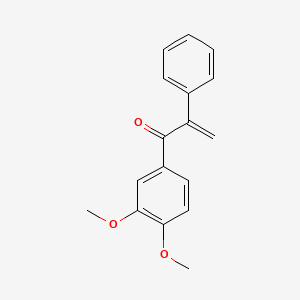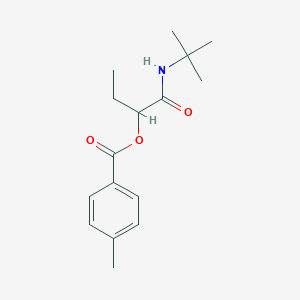![molecular formula C20H21NO2 B14411967 4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester CAS No. 80741-40-8](/img/structure/B14411967.png)
4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester is a chemical compound with the molecular formula C20H21NO2. This compound is characterized by the presence of a pentenoic acid moiety and a diphenylmethyleneamino group, making it a unique ester derivative.
Vorbereitungsmethoden
The synthesis of 4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester typically involves the esterification of 4-pentenoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The diphenylmethyleneamino group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester include:
Ethyl 4-pentenoate: Similar ester structure but lacks the diphenylmethyleneamino group.
4-Pentenoic acid: The parent acid without the esterification.
Diphenylmethylene derivatives: Compounds with similar diphenylmethylene groups but different acid or ester moieties. The uniqueness of this compound lies in its combination of the pentenoic acid and diphenylmethyleneamino groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
80741-40-8 |
|---|---|
Molekularformel |
C20H21NO2 |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
ethyl 2-(benzhydrylideneamino)pent-4-enoate |
InChI |
InChI=1S/C20H21NO2/c1-3-11-18(20(22)23-4-2)21-19(16-12-7-5-8-13-16)17-14-9-6-10-15-17/h3,5-10,12-15,18H,1,4,11H2,2H3 |
InChI-Schlüssel |
BRWPBILTQMHZCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC=C)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,4-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14411890.png)
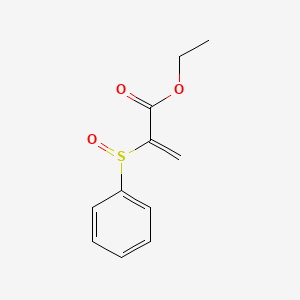
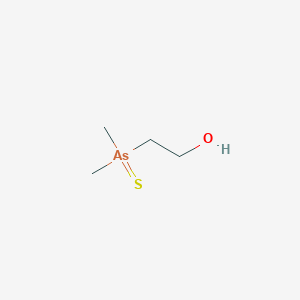

![(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane]](/img/structure/B14411927.png)
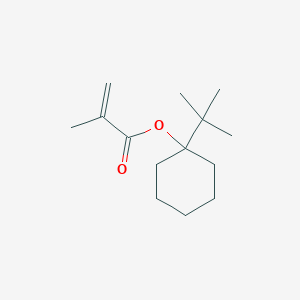

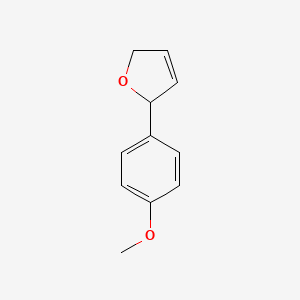
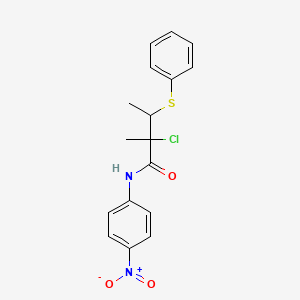
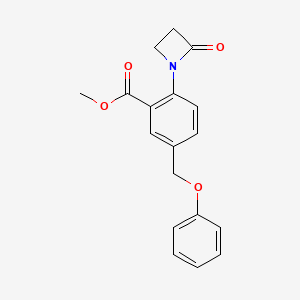
![Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14411950.png)
